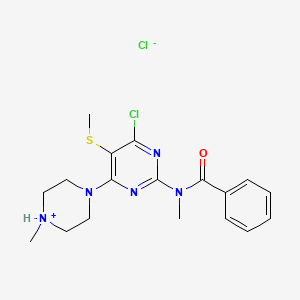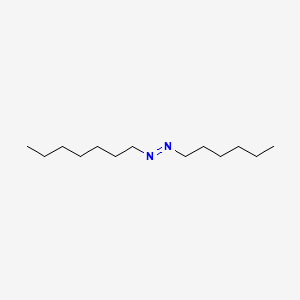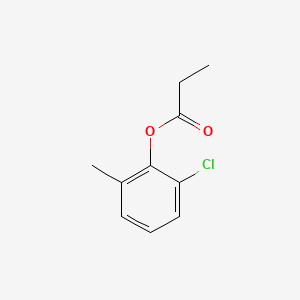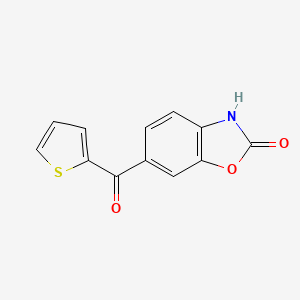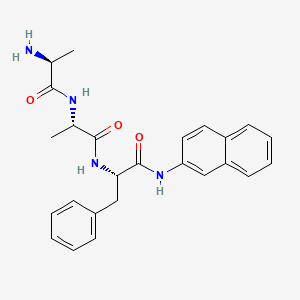
H-Ala-Ala-Phe-betaNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Ala-Phe-betaNA, also known as L-alanyl-L-alanyl-L-phenylalanine-beta-naphthylamide, is a synthetic tripeptide derivative. This compound is composed of three amino acids: alanine, alanine, and phenylalanine, linked to a beta-naphthylamide group. It is commonly used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Phe-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-Phe-betaNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids and beta-naphthylamide.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Alanine, phenylalanine, and beta-naphthylamine.
Oxidation: Hydroxylated phenylalanine derivatives.
Substitution: Various substituted beta-naphthylamide derivatives.
Aplicaciones Científicas De Investigación
H-Ala-Ala-Phe-betaNA has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Pharmacology: The compound is employed in drug discovery and development to screen for potential inhibitors of proteolytic enzymes.
Molecular Biology: It serves as a tool for investigating protein-protein interactions and peptide binding affinities.
Medical Research: this compound is used in diagnostic assays to detect enzyme activity in biological samples.
Mecanismo De Acción
The mechanism of action of H-Ala-Ala-Phe-betaNA involves its interaction with proteolytic enzymes. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the peptide bond, releasing the beta-naphthylamide group. This reaction can be monitored spectrophotometrically, as the beta-naphthylamide group exhibits a characteristic absorbance.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Phe-betaNA: A dipeptide derivative with similar applications in enzyme studies.
H-Ala-Ala-betaNA: Another tripeptide derivative used in biochemical research.
H-Phe-betaNA: A single amino acid derivative used as a substrate for protease assays.
Uniqueness
H-Ala-Ala-Phe-betaNA is unique due to its specific amino acid sequence, which provides distinct binding properties and reactivity with certain proteolytic enzymes. This makes it a valuable tool for studying enzyme specificity and kinetics.
Propiedades
Fórmula molecular |
C25H28N4O3 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide |
InChI |
InChI=1S/C25H28N4O3/c1-16(26)23(30)27-17(2)24(31)29-22(14-18-8-4-3-5-9-18)25(32)28-21-13-12-19-10-6-7-11-20(19)15-21/h3-13,15-17,22H,14,26H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t16-,17-,22-/m0/s1 |
Clave InChI |
FCYZQTHPLNJOIW-HOIFWPIMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


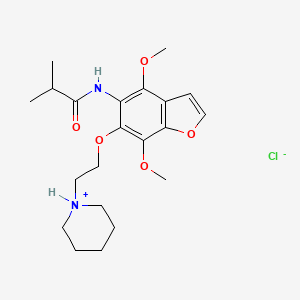
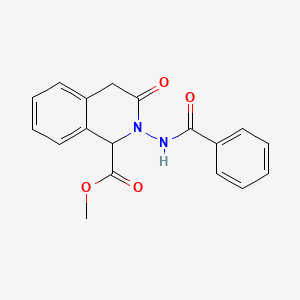
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)
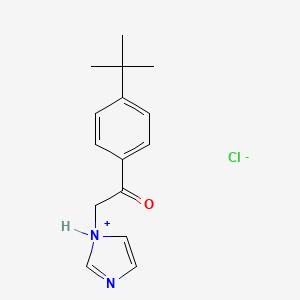

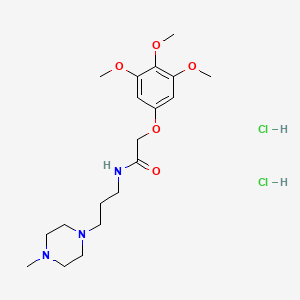
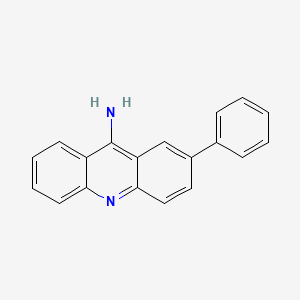
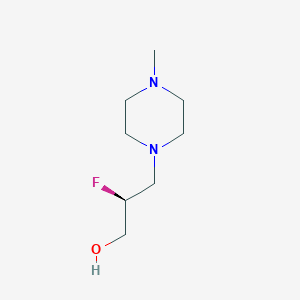
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
